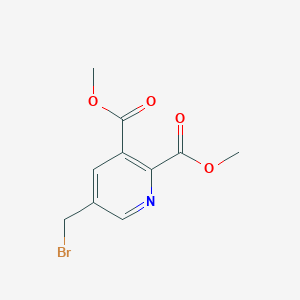
Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate
概要
説明
Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two ester groups. The unique structure of this compound makes it a valuable intermediate in the synthesis of various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate typically involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester. This reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the initiator . The reaction is initiated by free radicals, and the bromination occurs at the methyl group on the pyridine ring. The reaction conditions include maintaining a specific temperature and using appropriate solvents to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of N-bromosuccinimide and azobisisobutyronitrile remains common due to their effectiveness in bromination reactions.
化学反応の分析
Types of Reactions: Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids.
科学的研究の応用
Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into new drugs often involves this compound as a building block for creating molecules with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the bromomethyl group. This group is highly reactive and can undergo nucleophilic substitution, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Dimethyl 5-methyl-2,3-pyridinedicarboxylate: This compound is similar but lacks the bromomethyl group, making it less reactive in substitution reactions.
Dimethyl 5-chloromethyl-2,3-pyridinedicarboxylate: Similar to the bromomethyl derivative but with a chlorine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: Dimethyl 3-Bromomethylpyridine-5,6-dicarboxylate is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of compounds with diverse applications.
特性
分子式 |
C10H10BrNO4 |
|---|---|
分子量 |
288.09 g/mol |
IUPAC名 |
dimethyl 5-(bromomethyl)pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9(13)7-3-6(4-11)5-12-8(7)10(14)16-2/h3,5H,4H2,1-2H3 |
InChIキー |
ZGSOVUCMPRAGQI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=CC(=C1)CBr)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
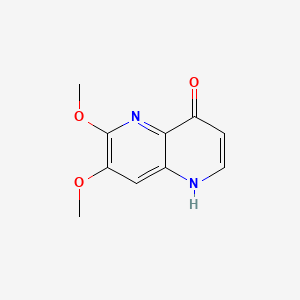
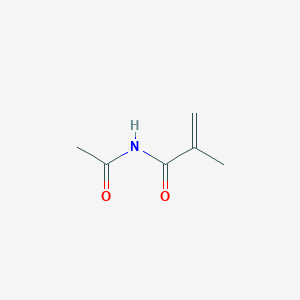
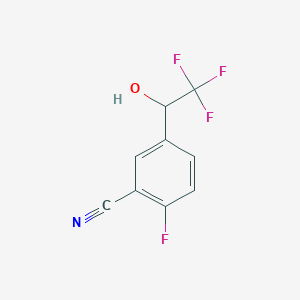

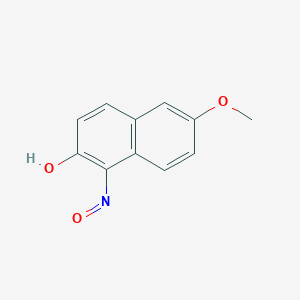
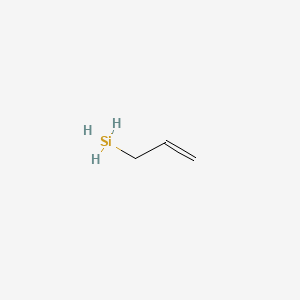

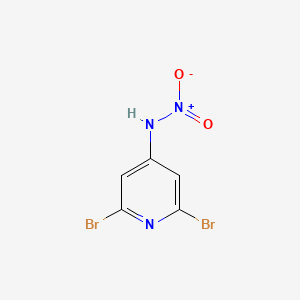
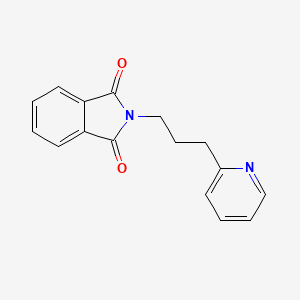
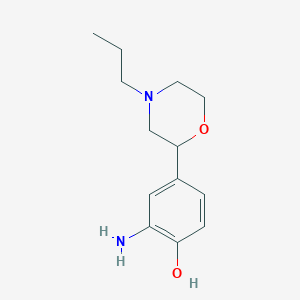

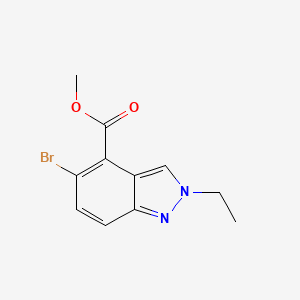
![4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde](/img/structure/B8335721.png)

